molecular formula C6H6Cl2F4N2 B8391186 m-Phenylenediamine, tetrafluoro-, dihydrochloride CAS No. 63886-77-1

m-Phenylenediamine, tetrafluoro-, dihydrochloride

Cat. No. B8391186
Key on ui cas rn: 63886-77-1
M. Wt: 253.02 g/mol
InChI Key: QYRFJLLXPINATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012631B2

Procedure details

To a reaction flask were added 3.0 g of dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one (4a), 100 ml of methanol and 1.0 g of 10% Pd(OH)2/C. Gas inside the reaction flask was evacuated and argon was then introduced to the reaction flask. The reaction mixture was allowed to react for 48 hours at room temperature with stirring. After the reaction was completed, the reaction mixture was filtered, and subsequently put under reduced pressure for solvent removal to give a dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl-5-aminomethyl-1,3-oxazolidin-2-one (5a) as a white solid and at a yield of 95%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].Cl.[F:15][C:16]1[CH:17]=[C:18]([N:28]2[CH2:32][CH:31]([CH2:33][NH:34]C(C3C=CC=CC=3)C)[O:30][C:29]2=[O:43])[CH:19]=[CH:20][C:21]=1[N:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1>[OH-].[OH-].[Pd+2].CO>[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].[ClH:13].[F:15][C:16]1[CH:17]=[C:18]([N:28]2[CH2:32][CH:31]([CH2:33][NH2:34])[O:30][C:29]2=[O:43])[CH:19]=[CH:20][C:21]=1[N:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1 |f:0.1.2,4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1N1CCOCC1)N1C(OC(C1)CNC(C)C1=CC=CC=C1)=O
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Gas inside the reaction flask was evacuated
ADDITION
Type
ADDITION
Details
argon was then introduced to the reaction flask
CUSTOM
Type
CUSTOM
Details
to react for 48 hours at room temperature
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
subsequently put under reduced pressure for solvent removal

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
Type
product
Smiles
FC=1C=C(C=CC1N1CCOCC1)N1C(OC(C1)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09012631B2

Procedure details

To a reaction flask were added 3.0 g of dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one (4a), 100 ml of methanol and 1.0 g of 10% Pd(OH)2/C. Gas inside the reaction flask was evacuated and argon was then introduced to the reaction flask. The reaction mixture was allowed to react for 48 hours at room temperature with stirring. After the reaction was completed, the reaction mixture was filtered, and subsequently put under reduced pressure for solvent removal to give a dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl-5-aminomethyl-1,3-oxazolidin-2-one (5a) as a white solid and at a yield of 95%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].Cl.[F:15][C:16]1[CH:17]=[C:18]([N:28]2[CH2:32][CH:31]([CH2:33][NH:34]C(C3C=CC=CC=3)C)[O:30][C:29]2=[O:43])[CH:19]=[CH:20][C:21]=1[N:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1>[OH-].[OH-].[Pd+2].CO>[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].[ClH:13].[F:15][C:16]1[CH:17]=[C:18]([N:28]2[CH2:32][CH:31]([CH2:33][NH2:34])[O:30][C:29]2=[O:43])[CH:19]=[CH:20][C:21]=1[N:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1 |f:0.1.2,4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1N1CCOCC1)N1C(OC(C1)CNC(C)C1=CC=CC=C1)=O
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Gas inside the reaction flask was evacuated
ADDITION
Type
ADDITION
Details
argon was then introduced to the reaction flask
CUSTOM
Type
CUSTOM
Details
to react for 48 hours at room temperature
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
subsequently put under reduced pressure for solvent removal

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
Type
product
Smiles
FC=1C=C(C=CC1N1CCOCC1)N1C(OC(C1)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09012631B2

Procedure details

To a reaction flask were added 3.0 g of dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one (4a), 100 ml of methanol and 1.0 g of 10% Pd(OH)2/C. Gas inside the reaction flask was evacuated and argon was then introduced to the reaction flask. The reaction mixture was allowed to react for 48 hours at room temperature with stirring. After the reaction was completed, the reaction mixture was filtered, and subsequently put under reduced pressure for solvent removal to give a dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl-5-aminomethyl-1,3-oxazolidin-2-one (5a) as a white solid and at a yield of 95%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].Cl.[F:15][C:16]1[CH:17]=[C:18]([N:28]2[CH2:32][CH:31]([CH2:33][NH:34]C(C3C=CC=CC=3)C)[O:30][C:29]2=[O:43])[CH:19]=[CH:20][C:21]=1[N:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1>[OH-].[OH-].[Pd+2].CO>[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].[ClH:13].[F:15][C:16]1[CH:17]=[C:18]([N:28]2[CH2:32][CH:31]([CH2:33][NH2:34])[O:30][C:29]2=[O:43])[CH:19]=[CH:20][C:21]=1[N:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1 |f:0.1.2,4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1N1CCOCC1)N1C(OC(C1)CNC(C)C1=CC=CC=C1)=O
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Gas inside the reaction flask was evacuated
ADDITION
Type
ADDITION
Details
argon was then introduced to the reaction flask
CUSTOM
Type
CUSTOM
Details
to react for 48 hours at room temperature
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
subsequently put under reduced pressure for solvent removal

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
Type
product
Smiles
FC=1C=C(C=CC1N1CCOCC1)N1C(OC(C1)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09012631B2

Procedure details

To a reaction flask were added 3.0 g of dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one (4a), 100 ml of methanol and 1.0 g of 10% Pd(OH)2/C. Gas inside the reaction flask was evacuated and argon was then introduced to the reaction flask. The reaction mixture was allowed to react for 48 hours at room temperature with stirring. After the reaction was completed, the reaction mixture was filtered, and subsequently put under reduced pressure for solvent removal to give a dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl-5-aminomethyl-1,3-oxazolidin-2-one (5a) as a white solid and at a yield of 95%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].Cl.[F:15][C:16]1[CH:17]=[C:18]([N:28]2[CH2:32][CH:31]([CH2:33][NH:34]C(C3C=CC=CC=3)C)[O:30][C:29]2=[O:43])[CH:19]=[CH:20][C:21]=1[N:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1>[OH-].[OH-].[Pd+2].CO>[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].[ClH:13].[F:15][C:16]1[CH:17]=[C:18]([N:28]2[CH2:32][CH:31]([CH2:33][NH2:34])[O:30][C:29]2=[O:43])[CH:19]=[CH:20][C:21]=1[N:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1 |f:0.1.2,4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1N1CCOCC1)N1C(OC(C1)CNC(C)C1=CC=CC=C1)=O
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Gas inside the reaction flask was evacuated
ADDITION
Type
ADDITION
Details
argon was then introduced to the reaction flask
CUSTOM
Type
CUSTOM
Details
to react for 48 hours at room temperature
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
subsequently put under reduced pressure for solvent removal

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
Type
product
Smiles
FC=1C=C(C=CC1N1CCOCC1)N1C(OC(C1)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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